B1193205 MK-1454

MK-1454

Cat. No. B1193205
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. MK-1454 binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment;  this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.

Scientific Research Applications

MK-1454 as a Cancer Treatment

MK-1454 has been identified as a potent cyclic dinucleotide-based stimulator of interferon genes (STING) agonist. Its design and synthesis were aimed at exploring new chemical spaces to enhance clinical development properties. In studies involving immune-competent mice with syngeneic tumors, MK-1454 demonstrated significant upregulation of tumor cytokines and effective antitumor activity. Particularly notable was its effectiveness in tumor shrinkage in mouse models resistant to single-agent therapy, which was further enhanced when combined with a murinized anti-PD-1 antibody, mDX400. These findings support the development of STING agonists in combination with pembrolizumab, a humanized anti-PD-1 antibody, especially for patients with tumors unresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).

Advances in Synthesis Techniques for MK-1454

The stereoselective synthesis of MK-1454 represents a significant advancement in the field of organic chemistry, particularly in the development of complex drug candidates and natural products. The synthesis process for MK-1454 employed enzyme-catalyzed reactions, providing increased selectivity and reduced waste. This innovative approach involved the asymmetric construction of fluoride-bearing deoxynucleotides and the use of four enzymes in a cascade process to construct two bridging thiophosphates. This method demonstrates the growing importance and effectiveness of enzymatic processes in modern drug synthesis, exemplified by the development of MK-1454 as a STING signaling pathway agonist (Benkovics et al., 2022).

properties

Product Name

MK-1454

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK-1454;  MK 1454;  MK1454; 

Origin of Product

United States

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